molecular formula C17H22N2O7 B12809971 Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate CAS No. 60206-61-3

Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate

Cat. No.: B12809971
CAS No.: 60206-61-3
M. Wt: 366.4 g/mol
InChI Key: XWXOJNNJYPZBHW-UHFFFAOYSA-N
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Description

Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is a complex organic compound with the molecular formula C17H22N2O7. It is characterized by its unique spirocyclic structure, which includes a diazaspiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate typically involves multiple steps. One common method includes the reaction of N-(2-propyn-1-yl) amides with 1,3,5-trimethoxybenzenes. This tandem method consists of a trifluoromethanesulfonic anhydride (Tf2O)-promoted amide activation followed by a trifluoromethanesulfonic acid (TfOH)-promoted Friedel–Crafts ipso-cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for potential scale-up processes. The use of robust and efficient catalytic systems is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while reduction can produce more saturated compounds.

Scientific Research Applications

Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

  • Triethyl 4-oxo-8,9-diazaspiro(4.5)deca-6,9-diene-1,3,6-tricarboxylate
  • 4-oxo-7,8-diaza-spiro(4.5)deca-6,9-diene-1,3,10-tricarboxylic acid triethyl ester

Uniqueness

Triethyl 4-oxo-7,8-diazaspiro(4.5)deca-6,9-diene-1,3,10-tricarboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

60206-61-3

Molecular Formula

C17H22N2O7

Molecular Weight

366.4 g/mol

IUPAC Name

triethyl 4-oxo-8,9-diazaspiro[4.5]deca-6,9-diene-1,3,6-tricarboxylate

InChI

InChI=1S/C17H22N2O7/c1-4-24-14(21)10-7-11(15(22)25-5-2)17(13(10)20)9-19-18-8-12(17)16(23)26-6-3/h8-11,18H,4-7H2,1-3H3

InChI Key

XWXOJNNJYPZBHW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC(C2(C1=O)C=NNC=C2C(=O)OCC)C(=O)OCC

Origin of Product

United States

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